

# Head-to-head comparison of different length alkyl chains on histidine

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## Compound of Interest

Compound Name: 1-Decyl-L-histidine

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A head-to-head comparison of the impact of varying alkyl chain lengths on the physicochemical and biological properties of histidine residues. This guide is intended for researchers, scientists, and drug development professionals, providing objective comparisons with supporting experimental data.

The addition of alkyl chains to histidine residues is a key strategy in medicinal chemistry to modulate the properties of peptides and small molecules. Alkylation, particularly on the imidazole ring, can significantly alter a molecule's hydrophobicity, charge distribution, and steric profile. These changes, in turn, influence critical biological activities including receptor binding, enzyme inhibition, and cellular penetration. The length of the appended alkyl chain is a crucial determinant of these effects, often exhibiting a clear structure-activity relationship (SAR).

This guide synthesizes data from multiple studies to provide a comparative overview of how different length alkyl chains on histidine impact its function.

## Data Presentation

The following tables summarize quantitative data from studies investigating the effects of histidine alkylation.

### Table 1: Effect of Alkyl Chain Length on Antifungal Activity of Histidine-Containing Peptides

This table presents the Minimum Inhibitory Concentration (MIC) of synthetic tripeptides where the histidine residue is alkylated with chains of varying lengths. The data is adapted from a study on short cationic antifungal peptides.[\[1\]](#)

Peptide Sequence	Alkyl Chain Length	MIC against <i>C. neoformans</i> (µg/mL)
His(2-hexyl)-Arg-Arg	C6	12.5
His(2-heptyl)-Arg-Arg	C7	6.25
His(2-octyl)-Arg-Arg	C8	3.12
His(2-nonyl)-Arg-Arg	C9	6.25
His(2-decyl)-Arg-Arg	C10	12.5

Data synthesized from Sharma, R., et al. (2018).[\[1\]](#)

Observation: The antifungal activity against *Cryptococcus neoformans* is clearly dependent on the alkyl chain length, with the octyl (C8) chain demonstrating the highest potency (lowest MIC). This suggests an optimal lipophilicity is required for membrane interaction and disruption.

## Table 2: Effect of Polyhistidine Chain Length on Cellular Uptake

This table illustrates the relationship between the number of histidine residues (and thus the overall chain length) in a polyhistidine peptide (PHP) and its cellular uptake efficiency. The data is derived from a study on novel cell-penetrating peptides (CPPs).[\[2\]](#)

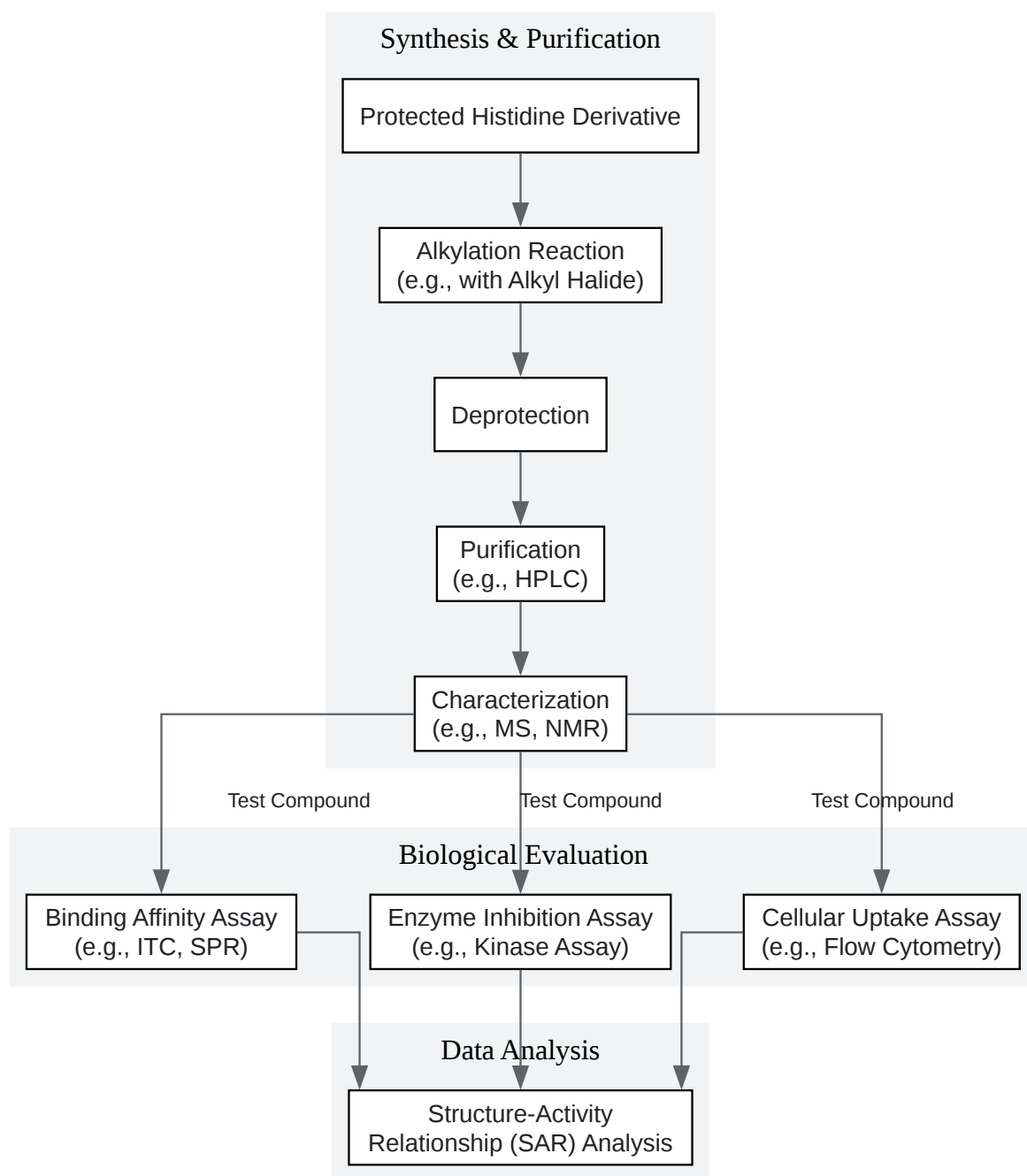
Peptide	Number of Histidine Residues	Relative Cellular Uptake (%)
H4	4	10.5
H8	8	35.2
H12	12	85.1
H16	16	100.0

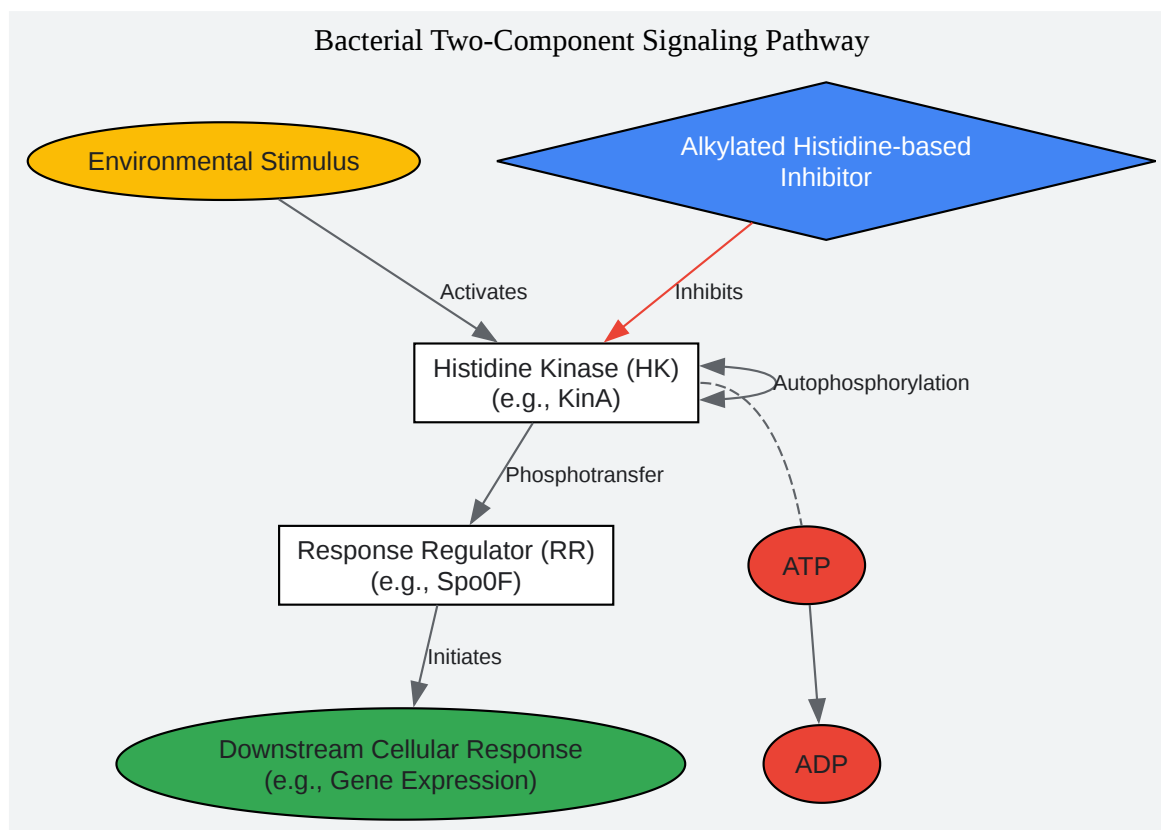
Data adapted from Itaka, K., et al. (2015). The H16 peptide showed up to 14.6-fold higher cell-penetrating capacity than octa-arginine.[2]

Observation: The cellular uptake of polyhistidine peptides increases significantly with the chain length, reaching a maximum at 16 residues in this study. This indicates that longer chains may facilitate more extensive membrane interactions required for internalization, primarily through macropinocytosis.[2]

## Mandatory Visualization

The following diagrams illustrate key workflows and pathways relevant to the study of alkylated histidine derivatives.





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## References

- 1. Alkylated histidine based short cationic antifungal peptides: synthesis, biological evaluation and mechanistic investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Cellular uptake and in vivo distribution of polyhistidine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

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